molecular formula C12H15NO5S3 B1682530 Sulopenem CAS No. 120788-07-0

Sulopenem

Número de catálogo B1682530
Número CAS: 120788-07-0
Peso molecular: 349.5 g/mol
Clave InChI: FLSUCZWOEMTFAQ-IIOOQZKLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulopenem is an orally bioavailable, broad-spectrum penem β-lactam antibiotic. It is currently under development for the treatment of infections caused by multi-drug resistant bacteria . It is a thiolanylthiopenem derivative patented by Pfizer Inc as an antibiotic with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria .


Molecular Structure Analysis

The chemical structure of this compound shares properties of penicillins, cephalosporins, and carbapenems . The IUPAC name for this compound is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

This compound is available as an oral prodrug formulation, this compound etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active this compound .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C12H15NO5S3 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

  • Treatment of Urinary Tract Infections : Sulopenem has been shown to be effective in treating uncomplicated urinary tract infections (uUTI) in adult women, especially against pathogens resistant to ciprofloxacin. It demonstrated superiority to ciprofloxacin in treating quinolone non-susceptible pathogens but was not non-inferior in treating quinolone-susceptible pathogens. It was found to be non-inferior in the combined population of patients with identified organisms at baseline (Dunne et al., 2020).

  • Activity Against Enterobacteriaceae : this compound has shown potent in vitro activity against Enterobacteriaceae isolates from patients with urinary tract infection (UTI) or complicated intra-abdominal infection (cIAI). Its efficacy aligns with urgent drug-resistant threats defined by the CDC, including ESBL-producing strains of Escherichia coli and Klebsiella species (Puttagunta et al., 2018).

  • Effectiveness Against Bio-threat Bacterial Pathogens : this compound has also demonstrated good in vitro microbiological activity against bio-threat bacterial pathogens such as Bacillus anthracis, Yersinia pestis, Burkholderia mallei, and Burkholderia pseudomallei. This supports its potential use in treating infections caused by bio-threat agents (Dunne et al., 2021).

  • Murine Efficacy Studies : In murine models, this compound showed effectiveness against Bacillus anthracis, indicating its potential as a novel broad-spectrum and orally available medical countermeasure (Puttagunta et al., 2022).

  • Treatment of Complicated Urinary Tract Infections : this compound was tested for the treatment of complicated urinary tract infections (cUTI). It was not non-inferior to ertapenem followed by oral step-down therapy for cUTI, primarily due to a lower rate of asymptomatic bacteriuria in patients receiving ciprofloxacin. However, both IV and oral formulations of this compound were well-tolerated (Dunne et al., 2022).

Mecanismo De Acción

Sulopenem, also known as (5R,6S)-6-(®-1-hydroxyethyl)-3-(((3S)-1-oxidotetrahydrothiophen-3-yl)thio)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is a penem antibiotic with broad-spectrum activities against Gram-positive and Gram-negative bacteria .

Target of Action

This compound’s primary targets are the penicillin-binding proteins (PBPs) . PBPs are crucial enzymes involved in the synthesis of bacterial cell walls, making them ideal targets for antibiotics .

Mode of Action

This compound’s β-lactam ring alkylates the serine residues of PBPs, which inhibits peptidoglycan cross-linking . This interaction disrupts the cell wall synthesis, leading to bacterial cell lysis .

Biochemical Pathways

The inhibition of PBPs disrupts the peptidoglycan layer of the bacterial cell wall, which is essential for maintaining cell shape and integrity . This disruption leads to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of intravenous this compound appear similar to carbapenems such as imipenem-cilastatin, meropenem, and doripenem . In healthy subjects, reported volumes of distribution (Vd) ranged from 15.8 to 27.6 L, total drug clearances (CLT) of 18.9–24.9 L/h, protein binding of approximately 10%, and elimination half-lives (t½) of 0 .

Result of Action

The result of this compound’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of infections caused by susceptible bacteria .

Action Environment

This compound’s action can be influenced by environmental factors such as the presence of β-lactamases, alterations in PBPs, expression of carbapenemases, reduction in the expression of outer membrane proteins, and the presence of efflux pumps . These factors can lead to resistance against this compound .

Safety and Hazards

Sulopenem should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Sulopenem has shown positive results in Phase 3 clinical trials for the treatment of uncomplicated urinary tract infections . The plan is to resubmit the New Drug Application (NDA) for oral this compound for the treatment of uncomplicated urinary tract infections in the second quarter of 2024 .

Propiedades

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSUCZWOEMTFAQ-IIOOQZKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CCS(=O)C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120788-07-0
Record name Sulopenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120788070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulopenem
Reactant of Route 2
Sulopenem
Reactant of Route 3
Sulopenem
Reactant of Route 4
Sulopenem
Reactant of Route 5
Sulopenem
Reactant of Route 6
Sulopenem

Q & A

Q1: What is the mechanism of action of sulopenem?

A1: this compound, a thiopenem β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , , ] Similar to other β-lactams, it achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] this compound demonstrates strong affinities for various PBPs across different bacterial species, including those in Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Serratia marcescens, and even Pseudomonas aeruginosa, although it exhibits limited clinical efficacy against the latter. []

Q2: What are the downstream effects of this compound binding to PBPs?

A2: Binding of this compound to PBPs disrupts the cross-linking of peptidoglycan chains, a crucial step in maintaining bacterial cell wall integrity. [] This disruption compromises the structural integrity of the cell wall, leading to bacterial cell lysis and ultimately cell death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they offer valuable information for their derivation. This compound is a (5R,6S)-6-(1(R)-hydroxyethyl)-2-[(cis-1-oxo-3-thiolanyl)thio]-2-penem-3-carboxylic acid. [] Based on this information, the molecular formula of this compound is C16H22N2O5S2, and its molecular weight is 386.48 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers primarily focus on the pharmacological and microbiological aspects of this compound and do not delve into detailed spectroscopic characterization.

A4: The provided research does not offer insights into the material compatibility and stability, catalytic properties and applications, or computational chemistry and modeling aspects of this compound.

Q5: How does the structure of this compound contribute to its activity?

A5: The thiopenem core structure of this compound, characterized by a sulfur atom replacing the carbon atom at position 1 of the β-lactam ring, plays a critical role in its broad-spectrum activity and stability against β-lactamases. [, ] The presence of a 1(R)-hydroxyethyl substituent at position 6 and a (cis-1-oxo-3-thiolanyl)thio side chain at position 2 are crucial for its interaction with PBPs and its antibacterial activity. [, ] Modifications to these structural features can significantly impact its potency and spectrum of activity. [, ]

Q6: What is known about the stability of this compound?

A6: this compound demonstrates remarkable stability compared to other β-lactams, particularly against hydrolysis by various β-lactamases produced by Gram-negative bacteria. [, , ] This stability is attributed to its thiopenem core structure and the specific substitutions on the β-lactam ring. [, ]

Q7: What formulation strategies are employed to improve the bioavailability of this compound?

A7: this compound is available in both intravenous and oral formulations. [, , ] The oral formulation of this compound, this compound etzadroxil, is a prodrug that is rapidly hydrolyzed to the active moiety, this compound, after absorption. [, ] This formulation often includes probenecid, an organic anion transporter inhibitor, which delays the renal excretion of this compound and enhances its bioavailability. [, , ] Probenecid co-administration increases the area under the curve (AUC) of this compound and extends the time above the minimum inhibitory concentration (MIC). [, ] Food intake can also positively impact this compound absorption. []

A7: The provided research primarily focuses on the pharmacological and microbiological aspects of this compound and does not offer detailed information on SHE regulations, dissolution and solubility, analytical method validation, or quality control and assurance.

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits a favorable pharmacokinetic profile characterized by good absorption after oral administration of the prodrug, this compound etzadroxil. [, , ] Co-administration of probenecid with this compound etzadroxil significantly increases this compound's AUC and prolongs its elimination half-life (t1/2). [, ]

Q9: What is the key PK/PD index that correlates with this compound's efficacy?

A9: The primary PK/PD index correlating with this compound efficacy is the time above MIC (T>MIC). [, , ] Achieving and maintaining sufficient drug concentrations above the MIC of the target pathogen is crucial for successful treatment outcomes. [, , ]

Q10: What is the spectrum of activity of this compound?

A10: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. [, , , , ] It demonstrates potent in vitro activity against clinically relevant pathogens, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis, and members of the Enterobacterales family, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , ]

Q11: What in vitro models have been used to evaluate the efficacy of this compound?

A11: Several in vitro models have been employed to evaluate the efficacy of this compound, including:

  • Broth microdilution method: This standard method determines the minimum inhibitory concentration (MIC) of this compound against various bacterial isolates. [, , , , , , , ]
  • Agar dilution method: This method is particularly useful for determining the MIC of this compound against anaerobic bacteria. [, ]
  • Time-kill studies: These studies assess the rate and extent of bacterial killing by this compound over time. [, , ]
  • One-compartment in vitro infection model: This dynamic model simulates human free-drug plasma concentration-time profiles and helps determine PK/PD relationships. []
  • Hollow-fiber in vitro infection model: This model mimics in vivo conditions and is used to evaluate the potential for resistance development and assess the efficacy of this compound over clinically relevant time periods. []

Q12: What in vivo models have been used to assess the efficacy of this compound?

A12: The efficacy of this compound has been evaluated in various animal models of infection, including:

  • Murine thigh models: These models are frequently used in early stages of drug development to assess the efficacy of antibiotics against a localized infection. []
  • Murine systemic infection models: These models evaluate the efficacy of this compound against systemic infections caused by various pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. [, , ]
  • Murine mixed infection models: These models are useful in evaluating the efficacy of this compound against polymicrobial infections, such as those involving Escherichia coli and Bacteroides fragilis. []
  • Murine model of Bacillus anthracis infection: This model evaluates the potential of this compound as a medical countermeasure for anthrax infection. []
  • Guinea pig lung infection model: This model assesses the efficacy of this compound against respiratory infections, specifically those caused by Klebsiella pneumoniae. []

Q13: Have there been any clinical trials conducted with this compound?

A13: Yes, multiple clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. [, , , ] These trials focused on treating uncomplicated urinary tract infections (uUTI) and complicated urinary tract infections (cUTI) caused by susceptible pathogens, including those resistant to other commonly used antibiotics like fluoroquinolones. [, , , ]

Q14: What are the known mechanisms of resistance to this compound?

A14: While this compound demonstrates excellent stability against many β-lactamases, some mechanisms can contribute to resistance:

  • Production of certain β-lactamases: Some β-lactamases, while less common, can hydrolyze this compound, reducing its efficacy. []
  • Porin mutations or decreased expression: Alterations in porins, outer membrane proteins that facilitate antibiotic entry, can hinder this compound's penetration into bacterial cells, leading to resistance. []
  • Efflux pump overexpression: Overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, can decrease intracellular this compound concentrations, contributing to resistance. []
  • Target site modifications: Mutations in PBPs can reduce their affinity for this compound, rendering the antibiotic less effective. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.